N3-Methyl Esomeprazole chemical structure and properties
N3-Methyl Esomeprazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Methyl Esomeprazole is a key impurity and derivative of Esomeprazole, a widely prescribed proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to N3-Methyl Esomeprazole. While extensive research has been conducted on the parent compound, Esomeprazole, specific data on N3-Methyl Esomeprazole remains limited. This document compiles available information and draws comparisons with Esomeprazole to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
N3-Methyl Esomeprazole is structurally similar to Esomeprazole, with the key difference being the methylation at the N3 position of the benzimidazole ring.
Table 1: Chemical Identifiers of N3-Methyl Esomeprazole
| Identifier | Value | Citation |
| IUPAC Name | (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole | [1] |
| CAS Number | 1346240-11-6 | [2] |
| Molecular Formula | C18H21N3O3S | [3] |
| Molecular Weight | 359.44 g/mol | [3] |
| SMILES String | CC1=CN=C(C(=C1OC)C)C--INVALID-LINK--C2=NC3=C(N2C)C=C(C=C3)OC | [3] |
| InChI Key | WNUVTRNLJLQRDR-VWLOTQADSA-N | [3] |
Physicochemical Properties
Table 2: Physicochemical Properties of N3-Methyl Esomeprazole and Esomeprazole
| Property | N3-Methyl Esomeprazole (Computed) | Esomeprazole (Experimental/Computed) | Citation |
| Melting Point | Not Available | 155 °C | [4] |
| Boiling Point | Not Available | Not Available | |
| pKa (Strongest Basic) | Not Available | 4.77 | [5] |
| Solubility | Slightly soluble in Acetone and DMSO | Very slightly soluble in water | [4][6] |
| LogP (XLogP3) | 2.2 | 2.2 | [3][4] |
Pharmacological Properties
Mechanism of Action
The pharmacological activity of N3-Methyl Esomeprazole has not been extensively studied. As an impurity and derivative of Esomeprazole, its mechanism of action is presumed to be similar, though likely with different potency. Esomeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[4][7] This enzyme is the final step in the pathway of gastric acid production.
Metabolism
The metabolism of N3-Methyl Esomeprazole has not been specifically detailed in the literature. The parent compound, Esomeprazole, is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[7][8] The major metabolites of Esomeprazole are inactive. Given its structural similarity, N3-Methyl Esomeprazole is likely metabolized through similar pathways.
Experimental Protocols
Synthesis of N-Methyl Esomeprazole
A general method for the N-methylation of Esomeprazole involves the following steps:
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Dissolution: Dissolve Esomeprazole in a suitable organic solvent, such as N,N-dimethylformamide (DMF).
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Deprotonation: Add a base (e.g., sodium hydride or a strong organic base) to the solution at a controlled temperature (e.g., 0-5 °C) to deprotonate the benzimidazole nitrogen.
-
Methylation: Introduce a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: Upon completion, quench the reaction and extract the product. The crude product can be purified by column chromatography and/or recrystallization to yield N-Methyl Esomeprazole.
Note: This is a generalized protocol based on common organic synthesis methods and may require optimization for specific laboratory conditions.
Analytical Method for Impurity Profiling
High-performance liquid chromatography (HPLC) is the primary method for the analysis of Esomeprazole and its impurities, including N3-Methyl Esomeprazole.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH is typically adjusted to be in the neutral to slightly alkaline range. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 280 nm or 302 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Note: This represents a typical starting point for method development. The specific gradient, mobile phase composition, and other parameters will need to be optimized for the specific analytical instrumentation and requirements.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by Esomeprazole, and likely by extension N3-Methyl Esomeprazole, is the inhibition of the gastric proton pump (H+/K+-ATPase).
Caption: Mechanism of action of N3-Methyl Esomeprazole as a proton pump inhibitor.
The following diagram illustrates a typical workflow for the synthesis and analysis of N3-Methyl Esomeprazole.
Caption: General workflow for the synthesis and analysis of N3-Methyl Esomeprazole.
Conclusion
N3-Methyl Esomeprazole is an important molecule in the context of Esomeprazole's chemistry and pharmaceutical development, primarily recognized as a process-related impurity. While specific data on its physicochemical and pharmacological properties are scarce, this guide provides a foundational understanding based on available information and the well-characterized profile of its parent compound. Further research is warranted to fully elucidate the biological activity and potential impact of this compound. The provided experimental outlines for synthesis and analysis serve as a starting point for researchers in this field.
References
- 1. veeprho.com [veeprho.com]
- 2. N3-Methyl Esomeprazole | CAS 1346240-11-6 | LGC Standards [lgcstandards.com]
- 3. N3-Methyl Esomeprazole | C18H21N3O3S | CID 92861245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
